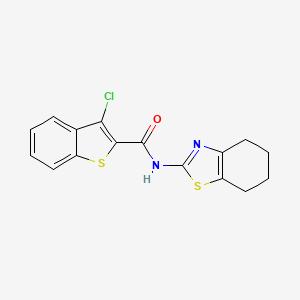
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group and a benzothiazole moiety
Preparation Methods
The synthesis of 3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: : This can be achieved through the cyclization of appropriate precursors, such as 2-alkynyl thiophenes, under specific reaction conditions.
Introduction of the Chloro Group: : Chlorination of the benzothiophene core can be performed using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of the Benzothiazole Moiety: : The benzothiazole ring can be introduced through a condensation reaction involving 2-aminothiophenes and carboxylic acid derivatives.
Final Steps: : The final steps may involve purification techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for treating diseases such as cancer and infectious diseases.
Industry: : Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of cell growth or modulation of immune responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, 3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide stands out due to its unique structure and potential applications. Similar compounds include:
N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: : This compound shares a similar benzothiazole moiety but differs in the presence of a benzyl group.
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: : This compound lacks the chloro group and benzothiophene core, making it structurally different.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-13-9-5-1-3-7-11(9)21-14(13)15(20)19-16-18-10-6-2-4-8-12(10)22-16/h1,3,5,7H,2,4,6,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQJMYRDIHJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
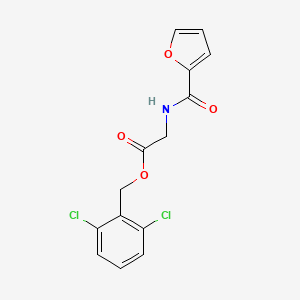
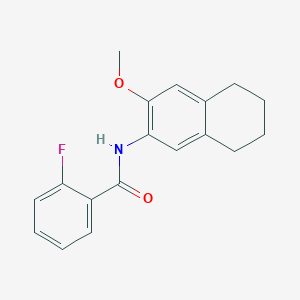
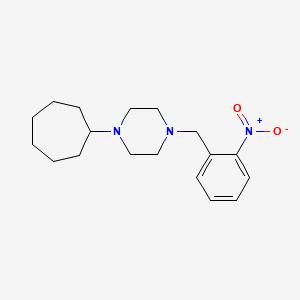
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
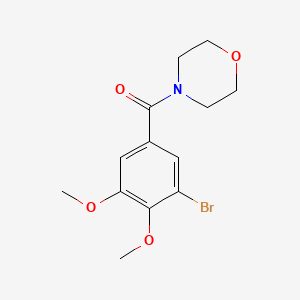

![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
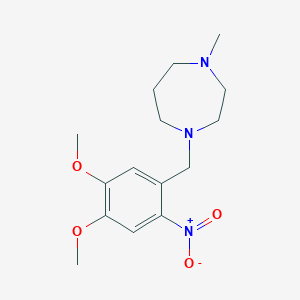
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-Dichloro-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B5784309.png)
![N-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B5784319.png)
![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)
